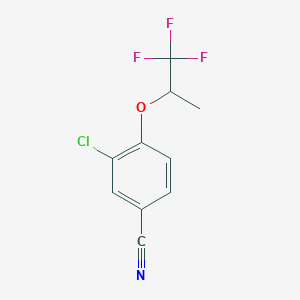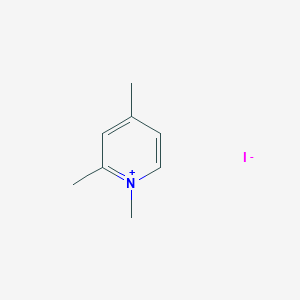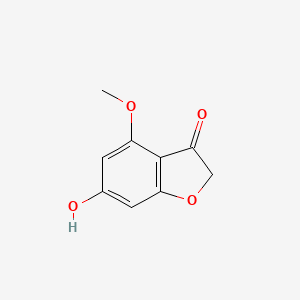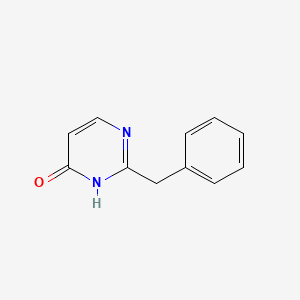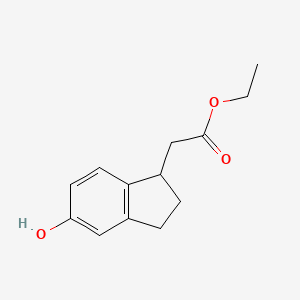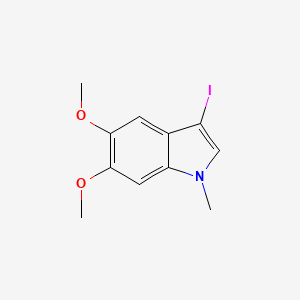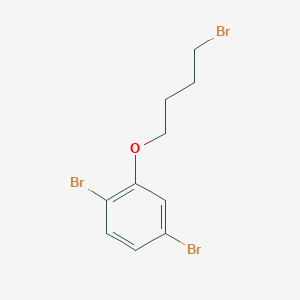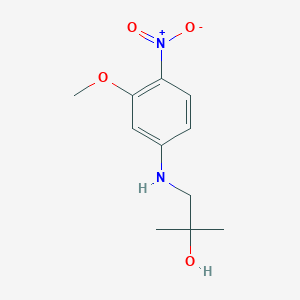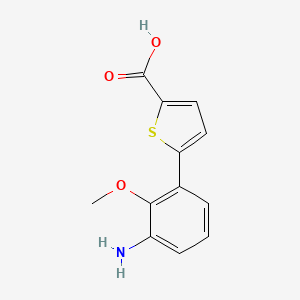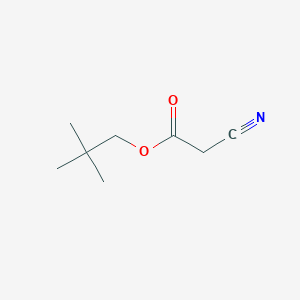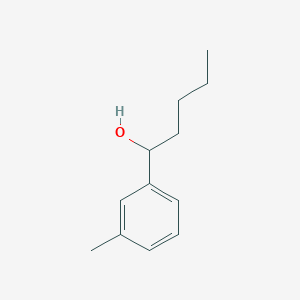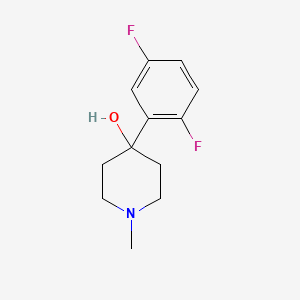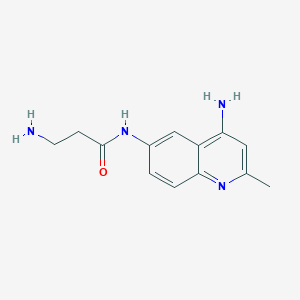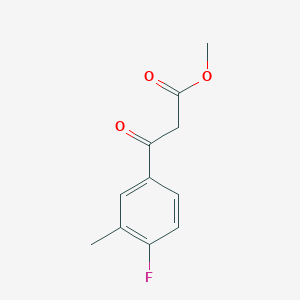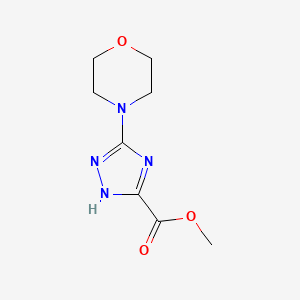
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion of carboxylic acids to esters.
Amidation: Reaction with amines to form amides.
Oxidation and Reduction: Involvement in redox reactions.
Common Reagents and Conditions
Esterification: Methanol is commonly used as a reagent.
Amidation: Amines are used under neutral conditions, often facilitated by microwave heating.
Major Products Formed
Amides: Formed from the reaction with amines.
Nucleoside Analogues: Utilized as a precursor in the synthesis of nucleoside analogues like Ribavirin.
Aplicaciones Científicas De Investigación
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of nucleoside analogues for antiviral therapies.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 3-Methyl-1H-1,2,4-triazole
- 5-Amino-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is unique due to its morpholino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12N4O3 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-14-7(13)6-9-8(11-10-6)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11) |
Clave InChI |
MIMMZTAJFACOIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=NN1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


